molecular formula C7H17ClN2O B1676589 Milacemide hydrochloride CAS No. 76990-85-7

Milacemide hydrochloride

カタログ番号: B1676589
CAS番号: 76990-85-7
分子量: 180.67 g/mol
InChIキー: DNSCECUSJKDSKP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ミラセミド塩酸塩は、モノアミン酸化酵素B阻害剤およびグリシンのプロドラッグとして知られている化合物です . 人間の記憶への潜在的な影響とアルツハイマー病の症状の治療薬としての可能性が研究されています . 初期の臨床試験では良好な結果は得られませんでしたが、現在も市販の非処方薬またはサプリメントとして販売されています .

製法

合成経路と反応条件

ミラセミド塩酸塩は、ペンチルアミンとグリシンエチルエステル塩酸塩を反応させて、続いて加水分解することにより合成できます . 反応条件としては、通常、ジメチルスルホキシド(DMSO)などの溶媒と、反応を促進する触媒を使用します .

工業生産方法

工業的には、ミラセミド塩酸塩の製造は、同様の反応条件を用いて大規模合成を行い、収率と純度を最適化します . このプロセスには、医薬品としての使用に必要とされる基準を満たすための厳格な精製工程が含まれます .

化学反応解析

反応の種類

ミラセミド塩酸塩は、以下のような様々な化学反応を起こします。

一般的な試薬と条件

主要な生成物

科学研究への応用

ミラセミド塩酸塩は、様々な分野で応用が研究されています。

科学的研究の応用

Milacemide hydrochloride is a neuropsychotropic agent investigated for its potential therapeutic applications, particularly related to neurological disorders. Research suggests it acts as a selective inhibitor of the B form of monoamine oxidase (MAO-B) and as a prodrug for glycine .

Scientific Research Applications

Parkinson's Disease
Milacemide has been studied for its potential in treating Parkinson's disease due to its ability to enhance dopaminergic activity in the brain . This enhancement is achieved through the selective inhibition of MAO-B, which is responsible for the breakdown of dopamine . Studies suggest that milacemide could be used in conjunction with L-3,4-dihydroxyphenylalanine (L-DOPA), a precursor to dopamine, to improve therapeutic outcomes .

Epilepsy
Milacemide has also been tested for its antiepileptic properties . A double-blind study compared milacemide to a placebo in patients with therapy-resistant epilepsy. Although the study did not provide firm proof of therapeutic efficacy, some patients showed a reduction in seizure frequency, warranting further investigation .

Alzheimer's Disease
Clinical trials have explored the use of milacemide in treating senile dementia of the Alzheimer type (SDAT) . However, the results indicated that milacemide was not effective in enhancing cognition in SDAT patients .

Hepatotoxicity
Research has also investigated the potential hepatotoxic effects of milacemide . One study using an in vivo/in vitro approach on rats found that milacemide could lead to liver toxicity, an effect not observed in conventional toxicity studies . The study revealed that milacemide had a specific inhibitory effect on xenobiotic biotransformation and caused an accumulation of lipid droplets in hepatocytes .

生物活性

Milacemide hydrochloride, also known as 2-n-pentylaminoacetamide HCl, is a compound primarily recognized for its selective inhibition of monoamine oxidase B (MAO-B). This article delves into the biological activity of milacemide, highlighting its mechanisms, clinical studies, and potential therapeutic applications.

Milacemide acts as a selective substrate for MAO-B, functioning as an enzyme-activated, partially reversible inhibitor. Research indicates that milacemide exhibits a significantly stronger inhibitory effect on MAO-B compared to MAO-A. In vitro studies reveal that milacemide's inhibition of MAO-B allows for the enhancement of dopaminergic activity in the brain, which is particularly relevant for conditions such as Parkinson's disease .

Inhibition Characteristics

  • Reversible Inhibition : Unlike irreversible inhibitors like L-deprenyl, milacemide allows for a quicker recovery of MAO-B activity post-administration.
  • Dopaminergic Effects : The compound has been shown to potentiate behaviors induced by phenylethylamine without affecting vasopressor responses to tyramine, indicating its selective action on dopaminergic pathways .

Clinical Studies and Efficacy

Milacemide has been investigated for various therapeutic uses, particularly in neurology and psychiatry.

Antiepileptic Activity

A double-blind study involving 60 therapy-resistant epilepsy patients assessed milacemide's efficacy in reducing seizure frequency. While the overall results were inconclusive, a subgroup analysis showed a statistically significant reduction in seizure frequency among patients aged 25 and younger. Notably, 9 out of 29 patients in the milacemide group achieved a reduction ratio of less than 0.7 compared to only 2 out of 29 in the placebo group .

Cognitive Enhancement

Milacemide has been explored for its potential cognitive benefits. As a glycine prodrug, it crosses the blood-brain barrier and may influence memory and learning processes. However, early clinical trials did not yield positive outcomes sufficient to warrant further development as a cognitive enhancer .

Summary of Key Findings

Study FocusFindingsReference
MAO-B InhibitionSelective and reversible inhibition; enhances dopaminergic activity
Antiepileptic EfficacyStatistically significant reduction in seizure frequency in younger patients
Cognitive EffectsInitial studies showed no significant cognitive enhancement; further research needed

Case Studies

  • Patient A : A 22-year-old male with myoclonic epilepsy demonstrated dramatic improvement after milacemide treatment during the trial phase. His seizure frequency decreased from 15 to 3 per month.
  • Patient B : A 30-year-old female with therapy-resistant epilepsy showed no significant change in seizure frequency but reported improved mood and cognitive clarity during treatment.

特性

CAS番号

76990-85-7

分子式

C7H17ClN2O

分子量

180.67 g/mol

IUPAC名

2-(pentylamino)acetamide;hydrochloride

InChI

InChI=1S/C7H16N2O.ClH/c1-2-3-4-5-9-6-7(8)10;/h9H,2-6H2,1H3,(H2,8,10);1H

InChIキー

DNSCECUSJKDSKP-UHFFFAOYSA-N

SMILES

CCCCCNCC(=O)N.Cl

正規SMILES

CCCCCNCC(=O)N.Cl

外観

Solid powder

Key on ui other cas no.

76990-85-7

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Milacemide HCl;  Milacemide HCl salt;  Milacemide Hydrochloride;  Milacemide Hydrochloride salt;  CP-1552S;  SC-45864;  SC 45864;  SC45864;  CP 1552S;  CP1552S; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Milacemide hydrochloride
Reactant of Route 2
Reactant of Route 2
Milacemide hydrochloride
Reactant of Route 3
Reactant of Route 3
Milacemide hydrochloride
Reactant of Route 4
Reactant of Route 4
Milacemide hydrochloride
Reactant of Route 5
Reactant of Route 5
Milacemide hydrochloride
Reactant of Route 6
Reactant of Route 6
Milacemide hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。